An In-Depth Technical Guide to the Spectroscopic Analysis of Furan-Triazole-Aniline Compounds using ¹H and ¹³C NMR
An In-Depth Technical Guide to the Spectroscopic Analysis of Furan-Triazole-Aniline Compounds using ¹H and ¹³C NMR
For Researchers, Scientists, and Drug Development Professionals
Introduction
The furan-triazole-aniline scaffold is a privileged structural motif in modern medicinal chemistry. Its unique combination of heterocyclic rings offers a three-dimensional architecture ripe for generating molecular diversity and engaging with a wide array of biological targets. From kinase inhibitors to antimicrobial agents, compounds bearing this core structure are at the forefront of drug discovery. The unambiguous determination of their structure, however, is paramount to understanding structure-activity relationships (SAR) and ensuring the integrity of downstream biological data.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for the structural elucidation of these complex organic molecules. This guide provides a detailed exploration of the ¹H and ¹³C NMR spectroscopic analysis of furan-triazole-aniline compounds. Moving beyond a simple recitation of data, this document, written from the perspective of a Senior Application Scientist, delves into the causal relationships between molecular structure and spectral appearance, offers a self-validating experimental workflow, and grounds its claims in authoritative references.
Fundamentals: Spectroscopic Signatures of the Core Moieties
A robust understanding of the final linked structure begins with a clear picture of its constituent parts. The electronic environment of each heterocyclic ring dictates the chemical shifts (δ) and coupling constants (J) of its protons and carbons.
The Furan Moiety
Furan is an electron-rich, five-membered aromatic heterocycle. Its NMR spectrum is highly characteristic.
-
¹H NMR: The protons on a furan ring are found in the aromatic region, typically between δ 6.0 and 7.5 ppm. The proton adjacent to the oxygen (α-proton, H2/H5) is the most deshielded and appears furthest downfield (closer to δ 7.4 ppm), while the β-protons (H3/H4) are more shielded and appear upfield (around δ 6.4 ppm).[1][2]
-
¹³C NMR: The carbon atoms adjacent to the oxygen (C2/C5) are significantly deshielded and resonate around δ 140-150 ppm. The C3/C4 carbons are more shielded, appearing around δ 110-120 ppm.[2][3]
Substitution on the furan ring will perturb these values predictably. Electron-withdrawing groups will shift signals downfield, while electron-donating groups will cause an upfield shift.
The 1,2,3-Triazole Moiety
The 1,2,3-triazole ring, commonly synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), is a stable, aromatic five-membered ring. Its NMR signature is often simple but highly informative.
-
¹H NMR: In a typical 1,4-disubstituted triazole, there is a single, sharp singlet for the triazole proton (H5), which usually appears in the range of δ 7.5-8.5 ppm.[4][5] Its precise location is sensitive to the electronic nature of the substituents at the N1 and C4 positions.
-
¹³C NMR: The two carbon atoms of the triazole ring can be observed between δ 120-150 ppm.[6] The substituted C4 is typically further downfield than the CH carbon (C5). 2D NMR techniques are essential for unambiguous assignment.[7]
The Aniline Moiety
The aniline ring is a benzene ring substituted with an amino group (-NH₂), which is a strong electron-donating group. This has a profound effect on the NMR spectrum.
-
¹H NMR: The -NH₂ protons are exchangeable and can appear as a broad singlet over a wide range, which can be confirmed by a D₂O exchange experiment. The aromatic protons are shifted upfield compared to benzene (δ 7.26 ppm). The ortho (H2/H6) and para (H4) protons are more shielded than the meta (H3/H5) protons due to the resonance effect of the amino group.
-
¹³C NMR: The amino group strongly shields the attached carbon (C1, the ipso-carbon) and the ortho and para carbons. The ipso-carbon appears around δ 140-150 ppm, while the ortho and para carbons are found significantly upfield, often in the δ 115-120 ppm range.[8] The meta carbons are less affected and appear near δ 130 ppm.[9]
The Complete Picture: Assembling the Furan-Triazole-Aniline Scaffold
Connecting these three moieties creates a conjugated system where the electronic properties of one ring influence the others. The key to solving the structure lies in using a suite of NMR experiments to piece together the molecular puzzle. The most crucial technique for this is the Heteronuclear Multiple Bond Correlation (HMBC) experiment, which reveals correlations between protons and carbons that are two or three bonds away.[10][11]
Table 1: Typical Chemical Shift Ranges for Furan-Triazole-Aniline Scaffolds
| Moiety | Atom | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) |
| Furan | Hα (2/5) | 7.3 - 7.6 | 142 - 148 |
| Hβ (3/4) | 6.3 - 6.6 | 110 - 118 | |
| 1,2,3-Triazole | H5 | 7.8 - 8.8 | 120 - 128 (C5) |
| - | - | 140 - 150 (C4) | |
| Aniline | NH₂ | Variable (broad) | - |
| H-ortho | 6.6 - 7.0 | 114 - 119 | |
| H-meta | 7.0 - 7.4 | 128 - 132 | |
| H-para | 6.8 - 7.2 | 117 - 122 | |
| C-ipso | - | 145 - 155 |
Note: These are approximate ranges. Actual values are highly dependent on substitution and solvent.
A Self-Validating Experimental Workflow for Structural Elucidation
To ensure scientific integrity, a multi-step, self-validating NMR protocol is essential. This approach uses cross-verification between different experiments to build an unshakeable structural assignment.
Detailed Experimental Protocol
-
Sample Preparation :
-
Accurately weigh 10-20 mg of the purified compound for ¹H NMR and 50-100 mg for ¹³C NMR.[12]
-
Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry, high-quality NMR tube.[13][14] DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing labile -NH protons.
-
Filter the sample through a small plug of glass wool in a Pasteur pipette to remove any particulate matter, which can degrade spectral quality.[13]
-
-
Data Acquisition :
-
Step 1: ¹H NMR. Acquire a standard 1D proton spectrum. This initial spectrum serves to verify sample purity, concentration, and to identify all proton signals.
-
Step 2: ¹³C{¹H} NMR & DEPT-135. Acquire a proton-decoupled carbon spectrum. Follow this with a DEPT-135 experiment, which is crucial for differentiating between CH/CH₃ (positive phase) and CH₂ (negative phase) signals. Quaternary carbons are absent in DEPT-135 spectra.
-
Step 3: 2D COSY. Acquire a Correlation Spectroscopy (COSY) spectrum. This experiment identifies protons that are coupled to each other, typically through three bonds (³JHH), revealing the proton-proton connectivity within each ring system.[11]
-
Step 4: 2D HSQC. Acquire a Heteronuclear Single Quantum Coherence (HSQC) spectrum. This experiment correlates each proton directly to the carbon it is attached to, providing definitive ¹JCH correlations.[15] This is a highly sensitive and indispensable experiment for assigning carbon resonances.[16]
-
Step 5: 2D HMBC. Acquire a Heteronuclear Multiple Bond Correlation (HMBC) spectrum. This is the cornerstone experiment for determining the overall molecular structure. It reveals correlations between protons and carbons over two and three bonds (²JCH, ³JCH), allowing you to "walk" across the molecule and connect the individual furan, triazole, and aniline fragments.[17][18]
-
Workflow Visualization
The logical flow of this self-validating system can be visualized as follows:
Case Study: Elucidating a Hypothetical Structure
Consider the hypothetical molecule: 4-(4-(furan-2-yl)-1H-1,2,3-triazol-1-yl)aniline .
The key to confirming this structure is the HMBC experiment, which will show the critical correlations linking the three rings.
Interpretation Logic:
-
Aniline to Triazole Link: A correlation from the ortho protons of the aniline ring (around δ 7.0 ppm) to the ipso-carbon of the triazole ring (the carbon attached to the nitrogen, C4, ~δ 145 ppm) is definitive proof of the N-C bond between these two rings.
-
Furan to Triazole Link: A correlation from the triazole proton (H5, ~δ 8.2 ppm) to the substituted carbon of the furan ring (C2, ~δ 148 ppm) confirms their connectivity.
-
Cross-Validation: A reciprocal correlation from one of the furan protons to the C4 of the triazole ring further solidifies the assignment.
By systematically analyzing these long-range correlations, in conjunction with the direct one-bond information from the HSQC and the proton-proton coupling from the COSY, the complete and unambiguous structure can be determined with a high degree of confidence.
Conclusion
The NMR analysis of furan-triazole-aniline compounds is a systematic process that relies on a foundational understanding of the spectral properties of each constituent ring. By employing a comprehensive and self-validating workflow that integrates 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC) NMR techniques, researchers can achieve unambiguous structural elucidation. This analytical rigor is not merely an academic exercise; it is a critical component of drug discovery and development, ensuring that biological data is correctly attributed and that the path to new therapeutics is built on a solid chemical foundation.
References
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García-Álvarez, A., et al. (2021). ¹H and ¹³C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Magnetic Resonance in Chemistry. Available at: [Link]
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ResearchGate. (n.d.). The ¹³C NMR chemical shift values (d ppm) of aniline and 2-butylthioaniline in DMSO- d 6. Available at: [Link]
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ResearchGate. (n.d.). ¹H, ¹³C, and ¹⁵N NMR chemical shifts of 4-substituted 1,2,4-triazoles. Available at: [Link]
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Issa, Y. M., et al. (2009). ¹H NMR, ¹³C NMR and mass spectral studies of some Schiff bases derived from 3-amino-1,2,4-triazole. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]
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ResearchGate. (n.d.). ¹H NMR chemical shifts of furan and thiophene protons. Available at: [Link]
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ResearchGate. (n.d.). ¹H- and ¹³C-NMR chemical shifts (ppm) of the triazole ring in compounds 5–14. Available at: [Link]
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MDPI. (n.d.). A Complete ¹H and ¹³C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Available at: [Link]
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Zeitschrift für Naturforschung B. (n.d.). ¹H and ¹³C NMR Spectral Studies on N-(Aryl)-Substituted Acetamides. Available at: [Link]
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YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Available at: [Link]
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Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Available at: [Link]
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Iowa State University. (n.d.). NMR Sample Preparation. Available at: [Link]
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San Diego State University. (n.d.). Common 2D (COSY, HSQC, HMBC). Available at: [Link]
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Western University. (n.d.). NMR Sample Preparation Guidelines. Available at: [Link]
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ResearchGate. (n.d.). Analysis of synthetic compounds by NMR spectroscopy. Available at: [Link]
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Elyashberg, M., et al. (2004). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Journal of Chemical Information and Computer Sciences. Available at: [Link]
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Columbia University. (n.d.). HSQC and HMBC. Available at: [Link]
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ACS Publications. (n.d.). Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. Available at: [Link]
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Royal Society of Chemistry. (n.d.). ¹H and ¹³C NMR Data for triazole 1. Available at: [Link]
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